molecular formula C40H26N8 B3028943 Tetra(3-pyridyl)porphyrin CAS No. 40882-83-5

Tetra(3-pyridyl)porphyrin

Cat. No.: B3028943
CAS No.: 40882-83-5
M. Wt: 618.7
InChI Key: GZKPUYJFADMBGO-UHFFFAOYSA-N
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Description

Tetra(3-pyridyl)porphyrin, also known as 5,10,15,20-Tetra(3-pyridinyl)-21H,23H-porphine, is a versatile synthetic porphyrin with the CAS Registry Number 40882-83-5 and a molecular formula of C40H26N8 . This compound serves as a critical building block and chemical probe in diverse research fields due to its electron-rich macrocyclic core and multiple pyridyl nitrogen atoms that facilitate various binding modes and interactions. Key Research Applications and Value: Nucleic Acid Interaction Studies: this compound and its derivatives are extensively used to investigate interactions with DNA. Research indicates that this porphyrin can bind to nucleic acids through multiple mechanisms, including intercalation between base pairs and groove binding . These interactions can destabilize non-canonical DNA structures like the antiparallel telomeric G-quadruplex d(TTAGGG)4, which has implications for the study of telomerase inhibitors and anticancer strategies . The compound's binding mode and affinity are highly dependent on the DNA sequence and structure, making it a valuable tool for biophysical and biochemical research . Biomolecular and Proteasome Research: Porphyrin derivatives are pivotal in studying protein-protein interactions and modulating enzyme activity. The tetra-anionic porphyrin analogue, tetrakis(4-sulphonatophenyl)-porphyrin, has been identified as an activator of the human 20S proteasome, a core particle in the ubiquitin-proteasome pathway . This supports the "electrostatic key code" hypothesis, where charged porphyrins act as allosteric modulators by affecting the conformational equilibrium of the proteasome, ultimately promoting substrate gate opening and proteolytic activity . This research opens avenues for exploring new therapeutics for neurodegenerative diseases associated with proteasome malfunction. Material Science and Host-Guest Chemistry: The propensity of this compound to engage in π-π stacking and hydrogen bonding makes it a promising candidate for constructing supramolecular frameworks and functional materials . When adsorbed onto inorganic hosts like clay minerals, this porphyrin can experience core nonplanarity (distortion from planarity), which fundamentally alters its basicity, photophysical properties, and chemical reactivity . This shape-responsive behavior in host-guest systems is a key area of investigation for developing new sensors and catalytic materials. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. The researcher assumes all responsibility for the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPUYJFADMBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40882-83-5
Record name Tetra(3-pyridyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Modifications

Classical and Modified Synthetic Routes for Tetra(3-pyridyl)porphyrin

The construction of the this compound core primarily relies on condensation reactions that bring together pyrrole (B145914) and a pyridine-3-carboxaldehyde. The Adler-Longo and related acid-catalyzed methods are the most common approaches, with various optimizations developed to improve yield and purity.

Optimized Adler-Longo Condensation Protocols for Meso-Tetra(3-pyridyl)porphyrin Synthesis

The Adler-Longo method involves the acid-catalyzed condensation of pyrrole and an aldehyde in a high-boiling solvent, open to the atmosphere. researchgate.net For the synthesis of meso-tetra(3-pyridyl)porphyrin (H2T(3-Py)P), this typically involves reacting 3-pyridylcarboxaldehyde and freshly distilled pyrrole in refluxing propionic acid. researchgate.netisuct.ru The reaction mixture is heated for a period, often around 30 minutes, before being cooled. isuct.ru

A notable challenge in the synthesis of pyridylporphyrins, compared to their phenyl-substituted counterparts, is their higher solubility in the acidic reaction medium, which complicates isolation. rsc.org While meso-tetraphenylporphyrin often precipitates from the propionic acid solution upon cooling, this compound remains dissolved. rsc.org This necessitates alternative purification strategies, such as distillation of the high-boiling solvent or liquid-liquid extraction. researchgate.netrsc.org To simplify purification, a modified workup involves adding water to the cooled reaction mixture and extracting the product into dichloromethane. isuct.ru Washing the reaction mixture with a moderately acidic aqueous solution (pH ≈ 2.5) has been shown to effectively remove many impurities. isuct.ruresearchgate.net

The yields for the Adler-Longo synthesis of tetrapyridylporphyrins can be modest, often in the range of 10-30%. nih.gov

Acid-Catalyzed Condensation Techniques and Reaction Optimization

To address some of the drawbacks of the traditional Adler-Longo method, such as the difficulty in removing the high-boiling propionic acid, alternative acid-catalyzed techniques have been investigated. One such approach utilizes acidic ionic liquids as both the catalyst and the solvent. researchgate.netrsc.org For instance, the use of [HC4im][CF3CO2] has been shown to produce tetra(4-pyridyl)porphyrin in an 11% yield. researchgate.netrsc.org A key advantage of this method is the ease of separation of the porphyrin product from the ionic liquid by simple filtration. researchgate.netrsc.org Furthermore, the ionic liquid can be reused multiple times without a significant loss of catalytic activity. researchgate.netrsc.org The acidity of the ionic liquid, which is influenced by the anion, plays a crucial role in the efficiency of the porphyrin formation. researchgate.netrsc.org

Strategies for Peripheral Functionalization and Derivatization

The pyridyl nitrogen atoms on the periphery of this compound offer versatile sites for chemical modification. These modifications are primarily aimed at introducing charge, altering electronic properties, and attaching other functional molecules.

N-Alkylation and N-Methylation of Pyridyl Moieties for Charge Introduction

The introduction of a positive charge onto the porphyrin periphery is readily achieved through the N-alkylation or N-methylation of the pyridyl nitrogen atoms. This process transforms the neutral porphyrin into a cationic species, significantly increasing its water solubility. mdpi.commdpi.com This is a crucial modification for applications in biological systems. mdpi.com

The methylation of this compound produces 5,10,15,20-tetrakis(3-methyl pyridyl)porphyrin (TMePyP). researchgate.net N-alkylation can be performed using various alkylating agents, such as methyl p-toluenesulfonate or (CH3)3O+BF4−. mdpi.com The reaction conditions for N-alkylation can vary, with some requiring more vigorous conditions like refluxing in DMF. mdpi.com The resulting N-alkylated porphyrins are often isolated as their salt forms, for example, as tetrafluoroborate (B81430) or bromide salts. mdpi.commdpi.com The introduction of these cationic charges can influence the porphyrin's basicity and its interaction with other molecules. researchgate.net

Precursor PorphyrinAlkylating AgentProductReference
meso-tetra(4-pyridyl)porphyrinBenzyl chloridesmeso-tetrakis(4-benzylpyridinium)porphyrin mdpi.com
meso-tetra(4-pyridyl)porphyrinPEG-bromidePEGylated meso-tetrakispyridiniumporphyrin mdpi.com
m-linked meso-pyridyl porphyrins(CH3)3O+BF4−tetra-N-methylated pyridinium (B92312) porphyrin tetrafluoroborate mdpi.com
5-(4-hydroxymethylphenyl)-10,15,20-triphenylporphyrinPBr3 then Nicotinamide5-(4-(3-carbamoyl-pyridyl)-methylphenyl)-10,15,20-triphenylporphyrin bromide mdpi.com

Introduction of Diverse Meso-Substituents for Electronic and Steric Tuning

While this article focuses on this compound, it's important to note that the electronic and steric properties of porphyrins can be tuned by introducing a variety of meso-substituents. The nature of the meso-substituent influences the spectral features of the porphyrin. nih.gov For example, comparing meso-tetra(4-pyridyl)porphyrin with meso-tetra(2-thienyl)porphyrin and meso-tetra(pentafluorophenyl)porphyrin reveals that the substituents affect the symmetry and energy of the Q-bands in the electronic absorption spectrum. nih.gov This principle of meso-substituent-induced tuning is a fundamental strategy in the design of porphyrins with specific optical and electronic properties.

Covalent Linkage to Other Functional Molecular Units (e.g., Ruthenium Polypyridyl Derivatives)

The pyridyl groups of this compound serve as excellent coordination sites for attaching other functional molecular units, particularly transition metal complexes like ruthenium polypyridyl derivatives. This creates highly organized, multinuclear supermolecules with enhanced photophysical and electrochemical properties. scielo.brnih.gov

The coordination of ruthenium complexes, such as [Ru(bpy)2Cl]+ (where bpy is 2,2'-bipyridine), to the peripheral pyridyl nitrogens of tetrapyridylporphyrins has been extensively studied. scielo.brresearchgate.net These hybrid complexes exhibit the characteristic electronic transitions of both the porphyrin and the ruthenium polypyridyl moieties. scielo.brresearchgate.net The formation of these linkages can lead to interesting photophysical phenomena, including energy and electron transfer between the porphyrin core and the attached metal complexes. nih.govresearchgate.net The number and position of the attached ruthenium complexes can be varied to fine-tune the properties of the resulting assembly. For example, both tetra- and mono-ruthenated porphyrins have been synthesized and studied, with the 3'-pyridyl substituted compounds showing different phototoxic effects compared to their 4'-pyridyl analogs. rsc.org These complex structures have potential applications in areas such as electrocatalysis, molecular sensing, and photodynamic therapy. scielo.brrsc.org

Porphyrin LigandRuthenium Complex FragmentResulting Hybrid ComplexReference
5,10,15,20-tetra(4-pyridyl)porphyrin[Ru(bpy)2Cl]+[{Ru(bpy)2Cl}4(μ4-H2T(4-Py)P)]4+ scielo.br
5,10,15,20-tetra(4-pyridyl)porphyrin[Ru(bpy)(trpy)]2+[{Ru(bpy)(trpy)}4(μ4-H2Py4P)]8+ nih.gov
5-(4-pyridyl)tritolylporphyrin[Ru(bpy)(trpy)]2+[{Ru(bpy)(trpy)}(H2PyT3P)]2+ nih.gov

Controlled Metallation Procedures for Core Insertion

The insertion of a metal ion into the core of the this compound (H₂T3PyP) macrocycle is a fundamental modification that yields metalloporphyrins with distinct chemical, physical, and catalytic properties. The procedure, known as metallation, involves the replacement of the two inner hydrogen atoms of the porphyrin ring with a metal ion. The conditions for these reactions are carefully controlled and vary depending on the specific metal being inserted.

Synthesis of Zinc(II) this compound

The incorporation of zinc(II) into the this compound core is a widely reported and efficient process. The resulting Zinc(II) this compound (ZnT3PyP) is often used as a precursor for further supramolecular assembly or as a photosensitizer. Common synthetic strategies involve refluxing the free-base porphyrin with a zinc salt in a high-boiling point solvent.

One established method involves heating a mixture of 5,10,15,20-tetra(3-pyridyl)porphyrin and a molar excess of zinc acetate (B1210297) in a solvent mixture of N,N-dimethylformamide (DMF) and glacial acetic acid. rjpbcs.com The reaction is typically heated to reflux for a couple of hours, with completion monitored by UV-Vis spectroscopy. The disappearance of the characteristic Soret band of the free-base porphyrin and the appearance of new, red-shifted bands indicate the formation of the zinc complex.

Another reported procedure utilizes zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O] as the metal source and DMF as the solvent. unl.edu In this method, the free-base porphyrin and the zinc salt are combined in a vial, sonicated to ensure mixing, and heated at 100 °C for approximately 25 hours. unl.edu The product can then be isolated after cooling the reaction mixture.

Table 1: Synthetic Conditions for Zinc(II) this compound

Metal SaltSolvent SystemTemperatureReaction TimeReference
Zinc AcetateDMF / Glacial Acetic AcidReflux2 hours rjpbcs.com
Zinc Nitrate HexahydrateDMF100 °C25 hours unl.edu

Incorporation of Other Transition Metal Ions (e.g., Co(II), Cu(II), Ga(III), In(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), Sn(IV))

The versatility of the porphyrin macrocycle allows for the insertion of a wide array of transition metal ions, each imparting unique characteristics to the resulting complex. The methodologies for incorporating these ions into the this compound core are diverse, reflecting the different coordination chemistries of the metals.

Cobalt (Co): Cobalt(II) can be inserted into the porphyrin core through various methods. Hydrothermal reactions involving cobalt ions and this compound have been shown to result in the metallated porphyrin, which can then self-assemble into polymeric arrays. acs.org For N-methylated 3-pyridylporphyrin, a related derivative, cobalt insertion has been achieved by reacting the porphyrin with ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate in water at 85 °C for 12 hours. rsc.org

Copper (Cu): The synthesis of Copper(II) this compound has been documented. jst.go.jp While specific conditions for the 3-pyridyl isomer are tailored, general methods for pyridylporphyrins involve reacting the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a suitable solvent. rsc.org For the related tetra(4-pyridyl)porphyrin, metallation with copper nitrate has been performed at room temperature. google.com

Iron (Fe) and Manganese (Mn): The insertion of iron and manganese often requires forcing conditions, typically involving refluxing the porphyrin with a large excess of the metal salt in a high-boiling solvent like DMF. isuct.ruresearchgate.net For instance, manganese(III) complexes of related N-alkylpyridylporphyrins have been synthesized, and these methods can be adapted for T3PyP. nih.govrsc.orgrsc.org The use of salts like ferric nitrate and manganese acetate has been noted for the metallation of pyridylporphyrins. google.com

Nickel (Ni): Nickel(II) insertion can be achieved by heating the tetrapyridyl porphyrin with nickel nitrate in an acidic aqueous solution at elevated temperatures (180 °C) for 24 hours. google.com

Palladium (Pd) and Platinum (Pt): The insertion of platinum group metals can be more challenging. For palladium, reacting the porphyrin with palladium acetate in an acidic solution at 150 °C for 12 hours is a reported method. google.com While many studies focus on coordinating Pt(II) complexes to the peripheral pyridyl groups, nih.govrsc.org core metallation procedures are less common but can be achieved under specific conditions.

Tin (Sn): The synthesis of Tin(IV) porphyrins is well-established. A common method involves refluxing the free-base porphyrin with tin(II) chloride dihydrate (SnCl₂·2H₂O) in various solvents. worldscientific.com An alternative to the traditional use of pyridine (B92270) as a solvent is to perform the reaction in a mixture of chloroform (B151607) or toluene (B28343) with ethanol (B145695) as a co-solvent, which simplifies the work-up process. worldscientific.com The resulting product is typically a dichlorido[tetra(3-pyridyl)porphyrinato]tin(IV) complex, which can be further hydrolyzed to the dihydroxo species, [Sn(OH)₂(T3PyP)]. mdpi.comresearchgate.net

Indium (In) and Gallium (Ga): The metallation with Group 13 ions like Indium(III) and Gallium(III) follows general procedures where the porphyrin is reacted with a salt of the desired metal, such as indium nitrate, often requiring heat. google.com

Table 2: General Synthetic Conditions for Other Transition Metal Tetra(3-pyridyl)porphyrins

Metal IonTypical Metal SaltCommon Solvent(s)General ConditionsReference(s)
Co(II) Cobalt(II) saltsWater, DMFHydrothermal; 85-100 °C acs.orgrsc.org
Cu(II) Copper(II) Acetate/NitrateDMF, Acetic AcidRoom Temp. to Reflux jst.go.jprsc.orggoogle.com
Fe(III) Ferric NitrateDMF, Acidic H₂O180 °C, 24 hours google.comisuct.ru
Mn(III) Manganese AcetateDMF, Acidic H₂O80 °C, 12 hours google.comnih.gov
Ni(II) Nickel NitrateAcidic H₂O180 °C, 24 hours google.com
Pd(II) Palladium AcetateAcidic H₂O150 °C, 12 hours google.com
Pt(II) Platinum(II) saltsVariousRequires specific conditions nih.govrsc.org
Sn(IV) Tin(II) ChloridePyridine, Toluene/EthanolReflux worldscientific.comresearchgate.net
In(III) Indium NitrateAcidic H₂O80 °C, 12 hours google.com
Ga(III) Gallium(III) saltsDMFHeat-

Note: The conditions listed are general and may be adapted from procedures for closely related pyridylporphyrin isomers. Specific yields and reaction times can vary significantly based on the exact substrate and reaction scale.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Electronic Absorption Spectroscopy for Porphyrin Electronic Structure Elucidation

Electronic absorption spectroscopy is a cornerstone technique for investigating the electronic structure of porphyrins. The characteristic absorption bands in the UV-visible region provide a detailed fingerprint of the porphyrin's π-electron system and its interactions with the local environment.

The electronic absorption spectrum of a free-base porphyrin like T3PyP is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. nih.gov The Soret band arises from a strong electronic transition to the second excited singlet state (S₀ → S₂), while the Q-bands correspond to the transition to the first excited singlet state (S₀ → S₁). nih.gov For free-base T3PyP, the lower symmetry (D₂h) compared to metalloporphyrins (D₄h) results in a splitting of the Q-bands into four distinct peaks. core.ac.uk

In chloroform (B151607), free-base 5,10,15,20-tetra(3-pyridyl)porphyrin exhibits a Soret band at approximately 418 nm. isuct.ru The Q-bands are observed at around 512, 547, 588, and 646 nm. isuct.ruresearchgate.net The introduction of a metal ion into the porphyrin core, a process known as metallation, induces significant changes in the electronic absorption spectrum. Upon insertion of a metal, the symmetry of the porphyrin macrocycle increases, leading to a simplification of the Q-band region, which typically shows only two bands (α and β bands). nih.gov For instance, the metallation of a similar tetrapyridyl porphyrin with zinc resulted in a shift of the Soret band and a reduction in the number of Q-bands. rjpbcs.com This sensitivity of the Soret and Q-bands to metallation serves as a reliable indicator for the successful coordination of a metal ion within the porphyrin cavity. rjpbcs.commdpi.com

Table 1: Electronic Absorption Data for Tetra(3-pyridyl)porphyrin and a Metallated Analogue

Compound Soret Band (nm) Q-Bands (nm) Solvent
H₂T(3-Py)P 418 512, 547, 588, 646 Dichloromethane
ZnTPyP 412 548, 620, 720 Not Specified

H₂T(3-Py)P data sourced from reference isuct.ru. ZnTPyP data represents a generic tetrapyridyl porphyrin and is sourced from reference rjpbcs.com.

Spectroelectrochemistry provides a powerful means to study the electronic absorption changes that occur when a molecule undergoes oxidation or reduction (redox events). scielo.br By simultaneously performing electrochemical measurements and recording UV-Vis spectra, it is possible to identify the spectral signatures of the resulting radical cations or anions. nih.gov

When a porphyrin undergoes a redox reaction, the changes in the electronic structure are directly reflected in its absorption spectrum. For instance, the oxidation of a tetra-ruthenated porphyrin, a related supramolecular assembly, leads to a decay of the metal-to-ligand charge transfer (MLCT) bands and a bathochromic (red) shift of the Soret band. scielo.br Conversely, reduction of the porphyrin ring often leads to a significant decrease in the intensity of the Soret band. nih.gov These spectral changes are indicative of the formation of π-cation or π-anion radicals, respectively. nih.gov The spectroelectrochemical characterization of a supermolecular porphyrin revealed multiple redox processes, highlighting its potential as a multi-electron transfer catalyst. researchgate.net

Analysis of Soret and Q-Band Transitions and their Sensitivity to Metallation

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are crucial for confirming the molecular structure of T3PyP by identifying its characteristic functional groups and analyzing coordination sites.

The FT-IR spectrum of T3PyP provides a detailed fingerprint of its molecular vibrations. Key vibrational modes confirm the presence of specific functional groups. For instance, the N-H stretching vibration within the porphyrin core is typically observed around 3306 cm⁻¹. researchgate.net The bending vibration of the N-H group and the C-N stretching vibrations can also be identified. researchgate.net The characteristic stretching vibrations of the C=C bonds within the pyridyl aromatic rings are found in the 1500-1600 cm⁻¹ region. researchgate.netresearchgate.net

FT-IR spectroscopy is also instrumental in analyzing coordination events. When the pyridyl nitrogen atoms of T3PyP coordinate to a metal center, changes in the vibrational frequencies of the pyridyl ring are expected. This is because coordination alters the electron density and bond strengths within the pyridyl moiety. For example, in studies of iron-pyridyl-porphyrins, the C=N stretching of the pyridyl group was observed to mix with the C=C stretching of the phenyl groups upon coordination. researchgate.net Furthermore, the disappearance or shifting of the N-H vibrational bands provides clear evidence of metallation at the porphyrin core.

Table 2: Key FT-IR Vibrational Frequencies for Tetrapyridyl Porphyrins

Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
N-H Stretch 3306 researchgate.net
C-H Stretch (Aromatic) 3050 mdpi.com
C=C Stretch (Pyridyl) 1500 - 1600 researchgate.net
C=C and C-N Stretch (Pyrrole) 1580, 1430 mdpi.com
C-H Bend (Aromatic) 1025 mdpi.com
C-H Out-of-plane Bend (Aromatic) 795 mdpi.com

Data is compiled from studies on tetrapyridyl porphyrins and may not be specific to the 3-pyridyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed structural information about molecules in solution. For T3PyP, ¹H NMR is particularly informative, providing insights into the specific chemical environments of the protons within the molecule.

The ¹H NMR spectrum of a free-base porphyrin is characterized by a wide chemical shift range due to the significant ring current effect of the macrocycle. nih.gov This effect causes the protons located inside the porphyrin ring, the pyrrole (B145914) NH protons, to be strongly shielded and resonate at a high field (upfield), typically in the range of -2 to -3 ppm. isuct.runih.gov For H₂T(3-Py)P in CDCl₃, the pyrrole NH protons appear as a broad singlet at approximately -2.83 ppm. isuct.ru

In contrast, the protons on the periphery of the macrocycle, such as the pyrrole β-protons and the pyridyl protons, are deshielded and resonate at a low field (downfield). The β-protons of the pyrrole rings in H₂T(3-Py)P give rise to a sharp singlet at around 8.87 ppm. isuct.ru The protons of the 3-pyridyl substituents exhibit distinct resonances corresponding to their different positions on the pyridyl ring. For H₂T(3-Py)P, these have been assigned as follows: a doublet of doublets for the Hₘ proton at ~7.77-7.80 ppm, a broad singlet for one of the Hₒ protons at ~9.46 ppm, a broad doublet for the other Hₒ proton at ~8.52-8.54 ppm, and a doublet of doublets for the Hₚ proton at ~9.07-9.08 ppm. isuct.ru The specific chemical shifts and splitting patterns of these pyridyl protons are sensitive to the electronic environment and can be influenced by factors such as solvent and coordination to other species. researchgate.net

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for H₂T(3-Py)P in CDCl₃

Proton Chemical Shift (ppm) Multiplicity
NH (Pyrrole) -2.83 br s
β-H (Pyrrole) 8.87 s
Hₘ (Pyridyl) 7.77-7.80 dd
Hₒ (Pyridyl) 9.46 br s
Hₒ (Pyridyl) 8.52-8.54 br d
Hₚ (Pyridyl) 9.07-9.08 dd

Data sourced from reference isuct.ru. br s = broad singlet, s = singlet, dd = doublet of doublets, br d = broad doublet.

Variable Temperature 1H NMR Spectroscopy for Conformational Dynamics in Solution

Variable temperature (VT) 1H NMR spectroscopy is a powerful technique utilized to study the dynamic conformational processes of molecules in solution, such as the rotation of peripheral substituents. In the case of meso-tetra-substituted porphyrins like this compound, the rotation of the pyridyl groups around the single bond connecting them to the porphyrin macrocycle can be sterically hindered. This restricted rotation can lead to the existence of different atropisomers, which are stereoisomers resulting from hindered rotation about a single bond that can be isolated or observed.

At room temperature, the rotation of the pyridyl groups in this compound is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the pyridyl protons appear as single, sharp peaks. However, as the temperature is lowered, the rate of this rotation decreases. If the energy barrier to rotation is sufficiently high, the rotation can be slowed to the point where distinct signals for the protons of the non-equivalent pyridyl groups in different conformational or atropisomeric states can be observed.

While specific studies detailing the variable temperature 1H NMR analysis of free-base this compound are not extensively documented in the reviewed literature, the principles are well-established for analogous meso-arylporphyrins. For these systems, as the temperature decreases, the broad signals of the ortho and meta protons of the aryl groups decoalesce into multiple distinct signals, representing the "frozen" conformations. The temperature at which these signals merge into a single sharp peak is known as the coalescence temperature (Tc). From the coalescence temperature and the frequency difference between the resolved signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides quantitative insight into the conformational stability and the dynamics of the pyridyl group rotation. For many meso-tetraphenylporphyrins, these rotational barriers are in the range of 62 to 75 kJ mol−1. The presence of substituents on the pyridyl rings or the coordination of a metal ion in the porphyrin core can significantly influence this rotational barrier.

Luminescence Spectroscopy and Photophysical Research

Fluorescence Emission Studies and Quantum Yield Determinations

Fluorescence spectroscopy is a key technique for characterizing the photophysical properties of porphyrins. This compound (T3PyP) and its derivatives exhibit characteristic fluorescence emission spectra, typically with two main bands in the red region of the visible spectrum, corresponding to the Q(0,1) and Q(0,0) transitions.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For meso-tetra(3-pyridyl)porphyrin in dimethyl sulfoxide (B87167) (DMSO), a fluorescence quantum yield of 2.4% has been reported. The quantum yield is sensitive to the molecular environment, including the solvent and the presence of coordinating species.

The introduction of metal ions into the porphyrin core significantly alters the fluorescence properties. For instance, the zinc(II) complex of this compound shows a higher fluorescence quantum yield compared to the free-base porphyrin, which is attributed to the d10 electronic configuration of the Zn(II) ion that reduces non-radiative decay pathways. Conversely, the presence of paramagnetic metal ions like Cu(II), Co(II), and Mn(III) leads to a substantial decrease in the fluorescence quantum yield due to the introduction of efficient non-radiative decay channels through the unpaired d-electrons. The "heavy atom effect," observed with the incorporation of platinum, also leads to a decrease in fluorescence quantum yield by promoting intersystem crossing to the triplet state.

CompoundSolventExcitation Wavelength (nm)Emission Maxima (nm)Fluorescence Quantum Yield (ΦF)
meso-tetra(3-pyridyl)porphyrinDMSO419-0.024
Zn(II) meso-tetra(3-pyridyl)porphyrinDMSO--> 0.024
Cu(II) meso-tetra(3-pyridyl)porphyrinDMSO--< 0.024
Co(II) meso-tetra(3-pyridyl)porphyrinDMSO--< 0.024
Mn(III) meso-tetra(3-pyridyl)porphyrinDMSO--< 0.024

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is employed to measure the lifetime of the excited singlet state (τF) of a fluorophore. This parameter provides valuable information about the dynamics of the excited state and the various de-excitation pathways available to the molecule. For porphyrins, the fluorescence lifetime is a key indicator of the efficiency of competing processes such as intersystem crossing to the triplet state and non-radiative decay.

Studies on metalloderivatives of meso-tetra(3-pyridyl)porphyrin have shown that the fluorescence lifetimes are generally short, which is consistent with the observed low fluorescence quantum yields. The lifetimes are typically determined by fitting the fluorescence decay curve to an exponential function. For instance, metalloderivatives of this compound have been reported to exhibit shorter fluorescence lifetimes compared to standard porphyrins, which is attributed to an increase in non-radiative processes.

Analysis of Singlet Oxygen Generation and its Dependence on Porphyrin Structure

X-ray Diffraction and Crystallographic Analysis for Solid-State Structures

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction have been extensively used to characterize T3PyP and its related materials.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail regarding molecular structure and intermolecular interactions. Studies on T3PyP and its metal complexes have revealed a remarkable versatility in their crystal engineering. acs.org The orientational flexibility of the 3-pyridyl substituents allows for diverse supramolecular constructs. acs.org

For instance, the crystal structure of the freebase T3PyP has been characterized, providing a foundational understanding of its solid-state conformation. acs.org In metal complexes, the porphyrin can act as a versatile building block. Hydrothermal reactions with cobalt ions lead to the metalation of the porphyrin core and the formation of two-dimensional polymeric arrays through self-coordination. acs.org Conversely, reactions with cadmium ions result in three-dimensional framework solids where CdCl₂ units connect the peripheral pyridyl groups of neighboring porphyrins. acs.org

The protonation of the peripheral pyridyl nitrogen atoms has also been shown to influence crystal packing significantly. In a tin(IV) complex, protonation with nitric acid leads to a tetracationic species, where intermolecular hydrogen bonding between axial hydroxo ligands results in a one-dimensional porphyrin array. mdpi.com These findings highlight the crucial role of the 3-pyridyl groups in directing the assembly of complex architectures through both coordination and hydrogen bonding. acs.org

The conformation of the porphyrin macrocycle itself can vary. While some structures exhibit a nearly planar geometry, others show significant distortion. For example, in a tetra-porphyrin tube formed by linking T3PyP with another porphyrin derivative, SCXRD was used to confirm the complex's architecture. researchgate.netchemrxiv.org

Table 1: Selected Crystallographic Data for this compound and Related Compounds

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
CoT³PyPMonoclinicC2/c2D polymeric arrays with interdigitated structures. acs.org
[H₄T³PyP][CdCl₂]TetragonalI4₁/a3D pseudodiamondoid framework. acs.org
Sn(OH)₂(TPyHP)₄TriclinicP-11D porphyrin array via hydrogen bonding. mdpi.com
FB4-tube--Tetra-porphyrin tube architecture. researchgate.netchemrxiv.org

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of bulk materials and confirming the phase purity of synthesized compounds. It has been employed in the study of T3PyP-based materials, often in conjunction with other analytical methods.

For example, PXRD was used to characterize meso-tetra(3-pyridyl)-porphine (3-TPyP) materials and to analyze the structure of desolvated phases of porphyrin frameworks. unl.edu In the development of catalysts, iron(III) meso-tetrakis(3-pyridyl)porphyrin encapsulated in NaY zeolite was characterized by PXRD to confirm the integrity of the zeolite framework after encapsulation. scielo.org.mx The diffraction patterns of the neat NaY zeolite and the encapsulated material were compared to ensure that the porphyrin was successfully incorporated without disrupting the zeolite's crystalline structure. scielo.org.mx

Furthermore, PXRD is used to assess the thermal stability of porphyrin-based framework solids. acs.org By comparing the PXRD patterns before and after thermal treatment, researchers can determine the structural integrity of the material at elevated temperatures. acs.org The technique was also used to characterize an ionic complex of a tin(IV) T3PyP derivative, complementing the data obtained from single-crystal X-ray crystallography. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Surface Science Techniques for Adlayer Characterization

The behavior of T3PyP at interfaces is critical for its application in areas like nanoelectronics and sensor technology. Surface science techniques provide nanoscale information on the morphology, ordering, and conformation of T3PyP molecules on various substrates.

Scanning tunneling microscopy (STM) enables the visualization of surfaces at the atomic level, making it an ideal tool for studying the self-assembly of T3PyP on conductive substrates. STM studies have revealed that T3PyP molecules can form highly ordered, two-dimensional structures on surfaces like Ag(111) and Au(111).

On Ag(111), vapor-deposited T3PyP molecules self-assemble into large, chiral domains. aip.orgresearchgate.netcapes.gov.br High-resolution STM images have shown that the pyridyl groups are alternately rotated out of the porphyrin plane by approximately 60°. aip.org This specific conformation is a result of the interplay between intermolecular interactions, which control the packing, and the molecule-substrate coupling, which dictates the orientation. aip.org

The flexibility of the pyridyl groups allows the molecule to adapt its conformation to the local environment. researchgate.net Studies on Au(111) have also shown different adsorption configurations, which can influence the electronic and magnetic properties of the molecule. researchgate.net The interaction with adatoms on the surface can also lead to distinct molecular appearances in STM images, as demonstrated for porphyrin derivatives on Au(111). acs.org The ability to control the supramolecular ordering of T3PyP on surfaces is crucial for designing novel nanostructured materials for applications in solar cells and sensors. aip.org

Scanning electron microscopy (SEM) is used to investigate the surface topography and morphology of materials at a micro- to nanoscale. It provides valuable information about the size, shape, and texture of bulk materials and thin films of T3PyP and its composites.

For instance, SEM has been used to study the surface of clays (B1170129) intercalated with manganese(III) tetra(4-pyridyl)porphyrin, revealing changes in particle size after intercalation. scispace.com In another study, SEM, along with atomic force microscopy (AFM), was used to obtain topographical information on binary ionic porphyrin crystals, which helps in correlating their mechanical properties with their structural features. worldscientific.com

When T3PyP derivatives are used to create thin films or encapsulated within other materials, SEM is a key characterization tool. For example, in the study of iron porphyrin encapsulated in zeolite Y, SEM analysis was part of a suite of techniques used to characterize the resulting heterogeneous catalyst. scielo.org.mx The images can confirm the morphology of the composite material and provide evidence of successful incorporation.

Coordination Chemistry and Metalloporphyrin Properties in Research

Metal Ion Complexation within the Porphyrin Core

The central cavity of the T3PyP macrocycle provides an ideal site for the chelation of a wide variety of metal ions. This process, known as metalation, significantly influences the electronic, photophysical, and redox properties of the porphyrin.

Chelation of Divalent and Trivalent Metal Ions (e.g., Zn(II), Sn(IV), Fe(III), Co(II))

T3PyP readily forms stable complexes with a range of divalent and trivalent metal ions. The insertion of these metal ions into the porphyrin core is a fundamental aspect of its coordination chemistry.

Zinc(II): The complexation of Zinc(II) with tetrapyridyl porphyrins has been extensively studied. rjpbcs.comsioc-journal.cn The resulting Zn(II)T3PyP complex exhibits distinct spectroscopic and electrochemical properties compared to the free-base porphyrin. rjpbcs.com The insertion of zinc can alter the absorption and emission spectra, which is a key indicator of successful metalation. rjpbcs.com

Tin(IV): Tin(IV) can be incorporated into the porphyrin core, often resulting in complexes with axial ligands. acs.orgmdpi.com For instance, a discrete tin dichloride complex of T3PyP has been characterized. acs.org The Sn(IV) center is typically octahedrally coordinated, with the porphyrin occupying the equatorial positions and other ligands, such as hydroxo or prolinato groups, in the axial positions. mdpi.comworldscientific.com

Cobalt(II): Cobalt(II) ions can be inserted into the T3PyP core, leading to the formation of Co(II)T3PyP. acs.org These complexes can further self-assemble into polymeric arrays through coordination of the peripheral pyridyl groups to the cobalt center of adjacent porphyrin units. acs.org

Table 1: Examples of Metal Ion Complexation with Tetra(3-pyridyl)porphyrin

Metal IonResulting ComplexKey FeaturesReferences
Zinc(II)Zn(II)T3PyPAlters spectroscopic and electrochemical properties. rjpbcs.comsioc-journal.cn
Tin(IV)[SnCl2(T3PyP)]Octahedral coordination with axial ligands. acs.org
Iron(III)[Fe(T3PyP)]ClRedox-active metal center. nih.gov
Cobalt(II)Co(II)T3PyPCan form self-assembled polymeric structures. acs.org

Influence of Central Metal on Electronic, Photophysical, and Redox Properties

The identity of the central metal ion has a profound impact on the fundamental properties of the T3PyP molecule.

Electronic Properties: The insertion of a metal ion into the porphyrin core modifies the electronic structure of the macrocycle. nih.gov This is evident in the shifts observed in the UV-visible absorption spectra, particularly the Soret and Q bands. rjpbcs.com For example, the metalation of T3PyP with zinc leads to a noticeable shift in the Soret band. rjpbcs.com

Photophysical Properties: The photophysical properties, such as fluorescence and phosphorescence, are highly sensitive to the central metal. nih.gov The presence of a heavy atom, for instance, can enhance intersystem crossing and promote phosphorescence. The fluorescence quantum yields and lifetimes of metallated T3PyPs differ significantly from the free-base porphyrin. nih.gov

Redox Properties: The redox potential of the porphyrin can be tuned by the central metal ion. rjpbcs.com The metal can introduce its own redox processes and also influence the oxidation and reduction of the porphyrin macrocycle itself. Cyclic voltammetry studies reveal that the redox behavior of metalloporphyrins is a combination of the redox properties of both the metal and the porphyrin ligand. nih.gov

Peripheral Coordination via Pyridyl Nitrogen Atoms

Beyond the central core, the four pyridyl groups on the periphery of T3PyP offer additional coordination sites, enabling the formation of extended structures and multi-metallic assemblies.

Role of Pyridyl Groups as Ligands for External Metal Centers

The nitrogen atoms of the pyridyl substituents act as effective ligands for a variety of external metal centers. acs.orgrsc.org This allows T3PyP to function as a multidentate linker, connecting multiple metal ions or metal complexes. rsc.org The orientational flexibility of the 3-pyridyl groups allows for the formation of diverse and intricate architectures. acs.org This has been demonstrated in the formation of coordination polymers with transition metals like copper and manganese. acs.org

Formation of Multi-Metallic Assemblies and Hybrid Complexes

The dual coordinating ability of T3PyP—at both the core and the periphery—facilitates the construction of complex multi-metallic assemblies and hybrid materials. chemimpex.commedkoo.com These structures can incorporate different metal ions, leading to materials with combined or enhanced properties. For example, CoT3PyP units can self-coordinate to form two-dimensional polymeric arrays. acs.org Furthermore, T3PyP can link external metal complexes, such as cadmium chloride, to create three-dimensional framework solids. acs.orgacs.org

Redox Chemistry and Electron Transfer Studies

The redox behavior of T3PyP and its metal complexes is a critical aspect of their chemistry, underpinning their potential applications in catalysis and electron transfer processes. chemimpex.comfrontierspecialtychemicals.com The porphyrin macrocycle can undergo both oxidation and reduction, and these processes are influenced by the central metal ion and the peripheral substituents. tdl.org

Studies have shown that the electrochemical properties of pyridylporphyrins can be modulated by factors such as protonation of the pyridyl groups. tdl.org The ability of T3PyP to participate in electron transfer has been explored in the context of creating photoactive assemblies. chemimpex.com For instance, the formation of complexes between zinc porphyrins and pyridyl porphyrins can lead to photoinduced electron transfer or energy transfer, depending on the specific components of the assembly. nih.gov The redox-active nature of T3PyP makes it a valuable component in the design of systems for solar energy conversion and photocatalysis. chemimpex.com

Cyclic Voltammetry for Investigating Multi-Electron Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species like this compound (T3PyP) and its derivatives. This method provides critical insights into multi-electron transfer processes by revealing the potentials at which the molecule is oxidized or reduced. The resulting voltammograms display peaks corresponding to specific redox events, allowing researchers to characterize the electronic properties of the porphyrin macrocycle, the central metal ion, and any coordinated peripheral groups. researchgate.net

In nonaqueous media, pyridylporphyrins exhibit complex acid-base and electrochemical properties. tdl.org For instance, the cyclic voltammogram of a fully protonated meso-substituted porphyrin can show three distinct redox processes. tdl.org The study of metallated and non-metallated pyridylporphyrins reveals that these molecules can engage in multiple, often reversible, one-electron transfer steps. These processes are typically associated with the formation of anions, dianions, π-cation radicals, and dications of the porphyrin ring. researchgate.net

Supramolecular assemblies involving pyridylporphyrins are particularly notable for their multi-electron redox activities. rjpbcs.com When peripheral groups, such as ruthenium complexes, are attached to the pyridyl nitrogens of the porphyrin, the resulting structures exhibit a rich electrochemistry. Research on tetraruthenated nickel and cobalt meso-pyridylporphyrins has revealed up to 11 distinct redox processes, involving a total of 26 electrons in some cases. researchgate.net These processes correspond to the individual redox activities of the porphyrin core, the central metal (e.g., Ni(II)/Ni(I)), and the multiple peripheral ruthenium complexes (e.g., Ru(III)/Ru(II)). researchgate.netuchile.cl The ability to access these numerous redox states makes these compounds promising candidates for applications in multielectron catalysis. researchgate.net

The specific redox potentials are sensitive to the solvent, the central metal ion, and the nature of the coordinated moieties. For example, in a Zinc-Tetrapyridylporphyrin (ZnTPyP) complex, irreversible redox couples observed at +0.3 V and +0.1 V have been associated with the oxidation of Zn(II) to Zn(III) and the porphyrin macrocycle, respectively, while a reversible reduction couple appears at -0.9 V. rjpbcs.com In more complex systems, like a Ni(II) tetra(4-pyridyl)porphyrin coordinated to four [Ru(5-NO2-phen)2Cl]+ moieties, a reversible redox couple around 1.00 V vs. Ag/AgCl is attributed to the Ru(III)/Ru(II) redox pair. uchile.cl

The following table summarizes representative redox data for various tetrapyridylporphyrin systems, illustrating the multi-electron processes observed via cyclic voltammetry.

CompoundRedox ProcessPotential (V)Reference ElectrodeNotes
Zinc-Tetrapyridylporphyrin (ZnTPyP)Oxidation+0.3, +0.1Not SpecifiedIrreversible processes attributed to Zn(II)/Zn(III) and porphyrin oxidation. rjpbcs.com
Zinc-Tetrapyridylporphyrin (ZnTPyP)Reduction-0.9Not SpecifiedReversible redox couple. rjpbcs.com
[NiTPyP{Ru(5-NO2-phen)2Cl}4]Ru(III)/Ru(II)1.00Ag/AgClReversible couple for the four peripheral ruthenium complexes. uchile.cl
(Co)TPyP-Rubpy complexTPyP-Ru(II)bpy / TPyP-Ru(III)bpy~0.4Hg/HgCl2Redox couple of the hybrid material. researchgate.net
[H4(PyH)2(PhMe)2P]4+Reduction-0.09 (Epc)Not SpecifiedTwo-electron reduction of the fully protonated porphyrin. tdl.org

Electron Transfer Mechanisms between Porphyrin and Coordinated Moieties

The unique architecture of this compound allows for its use as a scaffold to create complex supramolecular systems where intricate electron transfer (ET) events can occur. The pyridyl nitrogen atoms provide coordination sites for attaching various chemical moieties, such as metal complexes, which can act as electron donors or acceptors. rjpbcs.commdpi.com The nature of the electron transfer—whether it is photoinduced or electrochemically driven—is governed by the electronic properties of the porphyrin macrocycle, the central metal, and the attached peripheral groups. researchgate.netmsu.edu

In these multi-component systems, the porphyrin can participate in several types of ET mechanisms:

Intramolecular Electron Transfer: In mixed-valence supramolecules, where the porphyrin is linked to redox-active complexes like those of ruthenium, an electron can be transferred from one part of the molecule to another. uchile.cl For instance, upon oxidation, an electron may be removed from a ruthenium(II) center to form ruthenium(III), or from the porphyrin π-system to form a π-cation radical. The specific site of the initial redox event depends on the relative potentials of all components. tdl.orgresearchgate.net This process is crucial for the function of these molecules as electrocatalysts, where multiple electrons must be shuttled to or from a substrate. uchile.clresearchgate.net

Photoinduced Electron Transfer (PET): Porphyrins are excellent chromophores, absorbing light strongly in the visible region (Soret and Q bands) due to π-π* transitions. mdpi.com Upon photoexcitation, the porphyrin can act as either an electron donor or an acceptor. In donor-acceptor dyads, excitation of the porphyrin can lead to the transfer of an electron to an appended acceptor moiety or from an appended donor moiety to the excited porphyrin. msu.edufrontiersin.org The efficiency and direction of PET are critical for applications in artificial photosynthesis and molecular electronics. msu.edu

Förster Resonance Energy Transfer (FRET): Besides charge transfer, energy transfer can also occur. In FRET, electronic excitation energy is non-radiatively transferred from a donor chromophore (like a quantum dot or another photoexcited molecule) to an acceptor chromophore (like the porphyrin). researchgate.net Studies involving this compound adsorbed on InP@ZnS quantum dots have demonstrated this mechanism, where the quenching of the quantum dot's photoluminescence is accompanied by an increase in the porphyrin's fluorescence, indicating an efficient energy transfer process. researchgate.net

The electronic coupling between the porphyrin core and the coordinated moieties, mediated by the pyridyl bridge, is a determining factor in the rate and efficiency of electron transfer. msu.edu Changes in the UV-visible absorption spectrum upon reduction or oxidation provide valuable information for identifying the site of electron transfer. Significant spectral changes typically indicate that the redox process is centered on the porphyrin's π-system. tdl.org Conversely, if the redox event is located on a peripheral group with little electronic communication with the porphyrin, the main absorption bands may remain largely unperturbed. uchile.cl

Supramolecular Chemistry, Self Assembly, and Crystal Engineering

Molecular Recognition and Host-Guest Interactions

The ability of T3PyP to participate in molecular recognition and form host-guest complexes is a cornerstone of its application in supramolecular chemistry. These interactions are driven by a combination of directed, non-covalent forces.

Hydrogen Bonding Interactions in Directed Assembly

Hydrogen bonding plays a crucial role in the directed assembly of T3PyP-based structures. The nitrogen atoms of the pyridyl groups act as effective hydrogen bond acceptors, facilitating interactions with various donor molecules. This has been demonstrated in the formation of crystalline adducts with aqua nitrate (B79036) salts of lanthanoid metal ions, where the porphyrin engages in self-complementary hydrogen bonding to form homogeneous layers. acs.org In some instances, doubly protonated porphyrin units can form separate hydrogen-bonded arrays, creating intricate structures where one-dimensional chains are encapsulated within two-dimensional layers. acs.org

The interaction between the pyridyl nitrogen and pyrrole (B145914) hydrogen atoms of adjacent T3PyP molecules can also lead to the formation of ordered, close-packed structures. core.ac.uk Furthermore, when T3PyP is used in conjunction with multidentate carboxylic acids as axial ligands on a central tin atom, extensive hydrogen bonds form between the acid ligands (proton donors) and the pyridyl groups (proton acceptors), leading to the creation of one-, two-, or three-dimensional assemblies depending on the nature of the acid used. rsc.org

π-π Stacking and Hydrophobic Interactions in Aggregation

The large, aromatic surface of the porphyrin macrocycle predisposes T3PyP to significant π-π stacking and hydrophobic interactions, which are primary driving forces for its aggregation in solution. mdpi.comnih.gov These interactions lead to the formation of different types of aggregates, such as H-type (face-to-face) and J-type (side-by-side) aggregates, each with distinct spectral properties. mdpi.com The formation of these aggregates can be influenced by factors such as the solvent environment. For instance, in aqueous solutions, hydrophobic interactions drive the vertical stacking of porphyrins. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly ordered supramolecular arrays. rhhz.net

The aggregation behavior of T3PyP can be modulated by its environment. For example, during an acid-base catalyzed sol-gel process, T3PyP molecules tend to aggregate through co-facial π-π and hydrophobic interactions. researchgate.net However, protonation of the porphyrin can inhibit aggregation due to increased electrostatic repulsion. researchgate.net

Selective Guest Accommodation within Supramolecular Architectures

The controlled assembly of T3PyP into larger frameworks can create cavities and channels capable of selectively accommodating guest molecules. A notable example is a two-dimensional interdigitated metalloporphyrin framework, MPF-3, synthesized from T3PyP and zinc nitrate. figshare.com This framework demonstrates flexibility and can undergo phase transformations upon solvent removal and regain its original topology when re-immersed in the solvent, indicating its ability to accommodate solvent molecules. figshare.com

The construction of porphyrin-based cages through self-assembly has also been explored, creating host-guest systems with the potential for encapsulating specific molecules. researchgate.netsupradrug.com These cages can exhibit selective binding for guest molecules based on size, shape, and chemical complementarity.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridyl groups of T3PyP are excellent coordinating ligands for a variety of metal ions, making it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). frontierspecialtychemicals.com

Design and Synthesis of One-Dimensional Porphyrin Arrays

One-dimensional (1D) arrays of T3PyP can be synthesized through various strategies. Intermolecular hydrogen bonding between axial hydroxo ligands on a tin(IV) porphyrin derivative of T3PyP leads to the formation of a 1D porphyrin array. mdpi.com In this structure, nitrate anions also participate in hydrogen bonding with the axial hydroxo groups and the peripheral pyridinium (B92312) groups. mdpi.com

Coordination-driven assembly can also produce 1D structures. For example, the reaction of T3PyP with certain metal ions can lead to the formation of 1D ladder-like motifs. unl.edu The specific geometry and connectivity of these arrays can be influenced by the choice of metal ion and solvent. unl.edu

Fabrication of Two- and Three-Dimensional Hybrid Coordination Networks

The tetratopic nature of T3PyP, with its four pyridyl coordination sites, allows for the fabrication of complex two-dimensional (2D) and three-dimensional (3D) hybrid coordination networks. acs.org

Hydrothermal reactions of T3PyP with cobalt ions can result in the metalation of the porphyrin core and subsequent self-coordination of the resulting CoT3PyP units into 2D polymeric arrays. acs.orgacs.org These 2D layers can then interdigitate in the crystalline state. acs.orgacs.org A 2D interdigitated framework, MPF-3, was also synthesized using T3PyP and zinc(II) ions, which exhibits a topology related to Cairo pentagonal tessellation. figshare.com

The reaction of T3PyP with copper and manganese chlorides has yielded 3D hybrid coordination polymers with novel architectures. acs.org Similarly, interaction with cadmium ions can produce 3D framework solids where CdCl2 units act as connectors between the peripheral pyridyl sites of neighboring porphyrin units, resulting in pseudodiamondoid polymerization schemes. acs.orgacs.org The versatility of T3PyP allows it to effectively engage in the formation of diverse supramolecular constructs with transition metal ions, either through direct coordination or via hydrogen bonding to their coordination sphere ligands. acs.org

Self-Assembly into Ordered Nanostructures and Thin Films

The self-assembly of tetra(3-pyridyl)porphyrin molecules on solid surfaces can lead to the formation of highly ordered two-dimensional structures. A notable example is the adsorption of these molecules on a silver (Ag(111)) substrate. researchgate.netaip.orgwwu.edu Through vapor deposition, this compound molecules readily diffuse on the Ag(111) surface and self-assemble into large, well-ordered domains that exhibit chirality. researchgate.netaip.orgwwu.edu

The formation of these ordered adlayers is not limited to metal surfaces. Similar phenomena have been observed on other substrates, such as iodide-modified copper (Cu(111)), where the porphyrin cations form highly ordered layers. irb.hr On this surface, a reversible structural phase transition within the porphyrin layer can be induced by changing the electrode potential. irb.hr

SubstrateKey FindingTechniqueReference
Ag(111)Formation of large, highly ordered chiral domains with two mirror-symmetric unit cells. Pyridyl groups rotated 60° out of the porphyrin plane.Low-temperature Scanning Tunneling Microscopy (STM) researchgate.netaip.orgwwu.eduwwu.edu
I/Cu(111)Formation of highly ordered adlayers with a potential-dependent reversible phase transition.Electrochemical Scanning Tunneling Microscopy (EC-STM) irb.hr

Vapor deposition is a versatile technique for preparing thin films of porphyrin compounds, including this compound. rsc.orgdoi.org This method allows for the controlled growth of films with specific thicknesses and morphologies. rsc.org The properties of the resulting films are highly dependent on the deposition conditions, such as substrate temperature and deposition rate, as well as the nature of the substrate itself. rsc.orgdoi.org

For instance, composite films can be created by the successive vapor deposition of nylon-11 and porphyrin compounds. doi.org In the case of 5,10,15,20-tetra(4-pyridyl)porphyrin (a close isomer of the 3-pyridyl variant), vapor deposition onto a nylon-11 film results in the formation of a particulate film. doi.org These porphyrin particles can then be dispersed into the interior of the nylon-11 film through heat treatment. doi.org The size of the porphyrin particles is influenced by the affinity between the porphyrin and the polymer. doi.org

The characterization of these thin films is crucial for understanding their structure and properties. Techniques such as X-ray diffraction, scanning electron microscopy, and visible spectroscopy are commonly employed. doi.org For metallated tetrapyridylporphyrin films, two-dimensional grazing incidence X-ray diffraction (2D-GIXD) can be used to determine the crystal structure and orientation of the crystallites relative to the substrate. rsc.org

PorphyrinSubstrateDeposition MethodKey Film CharacteristicReference
5,10,15,20-tetra(4-pyridyl)porphyrinNylon-11Vapor DepositionParticulate film, dispersible with heat treatment doi.org
Metallated tetrapyridylporphyrinsSilicon waferPhysical Vapor DepositionUniaxially oriented crystallites rsc.org

This compound and its derivatives are valuable building blocks for the construction of molecular capsules and other encapsulated systems. These supramolecular structures are of interest for their potential applications in areas such as catalysis, molecular recognition, and drug delivery. chemrxiv.orgrsc.orgrsc.org

One approach to forming porphyrin capsules involves the use of tris(3-pyridyl) linkers from Group 15 elements like antimony (Sb) and bismuth (Bi). rsc.orgrsc.org These linkers can coordinate with metalloporphyrins to form discrete molecular capsules. rsc.org The dimensions and structural preferences of these capsules can be controlled by changing the Group 15 element, which alters the C-E bond length (where E is Sb or Bi), or by oxidizing the bridgehead atom. rsc.org For example, a capsule-type structure can be formed where a ligand coordinates three zinc tetraphenylporphyrin (B126558) (ZnTPP) units, creating a cavity that can accommodate guest molecules. rsc.org

Another strategy involves the reaction between tetra-3-pyridyl porphyrin and tetra-3-bromomethylphenyl porphyrin, which leads to the formation of a tetra-porphyrin tube with alkylpyridinium linkers. chemrxiv.org This tube-like structure has a large cavity capable of encapsulating molecules like fullerenes (C60 and C70). chemrxiv.org The encapsulation of these guests within the tube has been confirmed by NMR and high-resolution mass spectrometry. chemrxiv.org

Furthermore, heterodimeric capsules can be formed through the guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand. acs.org This assembly is driven by intermolecular hydrogen bonds between the carboxylic acid and pyridyl groups. acs.org

Capsule SystemComponentsKey FeatureApplication/FindingReference
Molecular CapsuleGroup 15 tris(3-pyridyl) linkers (Sb, Bi), Metalloporphyrins (ZnTPP)Tunable dimensions and structural preference based on linkerCatalytic oxidative cleavage of organic diols rsc.orgrsc.org
Tetra-porphyrin TubeTetra-3-pyridyl porphyrin, Tetra-3-bromomethylphenyl porphyrinLarge cavity with alkylpyridinium linkersEncapsulation of fullerenes (C60, C70) chemrxiv.org
Heterodimeric CapsuleTetracarboxyl-cavitand, Tetra(3-pyridyl)-cavitandAssembly via intermolecular hydrogen bondsControl of encapsulated guest orientation acs.org

Computational and Theoretical Investigations of Tetra 3 Pyridyl Porphyrin

Density Functional Theory (DFT) for Electronic Structure and Conformation Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure and stable conformations of porphyrin-based systems. DFT calculations have been instrumental in understanding how the structure of T3PP and its derivatives influences their properties.

Theoretical studies on related meso-substituted free-base porphyrins, such as the N-methyl-3-pyridyl isomer, have utilized DFT to model interactions with surfaces like montmorillonite (B579905) clay. rsc.org These calculations revealed that electrostatic interactions can induce significant conformational changes, including the rotation of peripheral pyridyl groups and twisting of the porphyrin macrocycle. rsc.org While the N-methyl-4-pyridyl isomer showed considerable nonplanarity upon interaction, the N-methyl-3-pyridyl isomer exhibited only slight deformations of its core and minor changes in the dihedral angles of its meso-substituent groups. rsc.org

For porphyrins adsorbed on surfaces, DFT is used to determine the most stable adsorption geometries and the resulting molecular conformations. In studies of manganese tetra(4-pyridyl)porphyrin on a Cu(111) surface, DFT calculations showed that the molecule adopts a saddle shape. aip.orgaip.org This deformation is a consequence of the rotation and inclination of the pyridyl groups as they interact with the substrate. aip.org Similarly, DFT simulations of freebase tetrapyridyl porphyrin on an Ag(111) surface found that the pyridyl rings have a dihedral angle of 70° relative to the surface, with the adlayer structure being primarily governed by lateral intermolecular forces. mdpi.com When T3PP interacts with InP/ZnS quantum dots, DFT calculations help interpret NMR data, suggesting that the porphyrin molecule can coordinate to a quantum dot through either one or two of its pyridine (B92270) groups. researchgate.net

The choice of the exchange-correlation functional within DFT is critical for accurately predicting electronic properties. Studies comparing various functionals (including BLYP, PBE, B3LYP, CAM-B3LYP, PBE0, M06, BHLYP, and BHandH) have shown that the amount of exact Hartree-Fock exchange significantly impacts the calculated ground-state and excited-state absorption spectra of tetrapyridyl porphyrins. rsc.org Hybrid functionals, in particular, have been found to provide a better description of key spectral features. acs.org Time-dependent DFT (TD-DFT) calculations are frequently used to predict electronic absorption spectra, with results showing good agreement with experimental data for the primary Q and Soret bands. acs.orgworldscientific.com

Table 1: Selected DFT-Calculated Parameters for Tetrapyridyl Porphyrins
SystemCalculated ParameterValueSignificance
N-methyl-3-pyridyl porphyrinConformational ChangeSlight core deformationIndicates high structural stability compared to the 4-pyridyl isomer upon surface interaction. rsc.org
Tetrapyridyl porphyrin on Ag(111)Pyridyl Dihedral Angle70°Describes the orientation of the peripheral groups relative to the surface. mdpi.com
Manganese tetra(4-pyridyl)porphyrin on Cu(111)Macrocycle ConformationSaddle ShapeResults from the interaction between pyridyl groups and substrate adatoms. aip.orgaip.org
Diprotonated Tetrakis(p-aminophenyl)porphyrinKey OrbitalsElevated HOMO, Lowered LUMOsExplains the dramatic redshift observed in the Q-band upon protonation. acs.org

Molecular Mechanics Calculations for Intermolecular Interactions and Packing Arrangements

Molecular Mechanics (MM) provides a computationally efficient method to explore the potential energy surfaces of large molecular systems, making it ideal for studying intermolecular interactions and predicting the packing arrangements of T3PP in condensed phases or on surfaces.

MM calculations have been successfully used to corroborate experimental findings from scanning tunneling microscopy (STM) on the self-assembly of tetrapyridyl-porphyrin molecules on an Ag(111) surface. aip.orgresearchgate.net These studies concluded that the packing of the molecules into highly ordered domains is primarily controlled by lateral intermolecular interactions, specifically those mediated by the terminal pyridyl groups, rather than interactions with the underlying substrate. aip.orgcapes.gov.br The calculations were able to reproduce the experimentally observed packing scheme, confirming that the lateral coupling between pyridyl groups is the decisive factor in the formation of the supramolecular structure. aip.org

Table 2: Application of Molecular Mechanics in T3PP Systems
System/ProcessComputational MethodKey FindingReference
TPyP on Ag(111) SurfaceMolecular Mechanics (HYPERCHEM)Lateral intermolecular interactions via pyridyl groups control the molecular packing arrangement. aip.orgresearchgate.net
Porphyrin Molecular SquaresMolecular Mechanics (MM) & DFTSteric and torsional interactions at connecting junctures determine the overall geometry of the supramolecular assembly. aip.org
Ionic Self-Assembly of Charged PorphyrinsMolecular Dynamics (MD)3D entanglement of porphyrin chains is driven by the need to balance mismatched charges between interacting units. nih.gov

Modeling of Photophysical Processes and Energy Transfer Dynamics

The rich photophysical behavior of T3PP, including its ability to absorb light and participate in energy transfer, can be effectively modeled using computational methods. Time-dependent density functional theory (TD-DFT) is a primary tool for simulating excited-state properties and dynamics.

Computational models have been developed to study the optical limiting capabilities of tetrapyridyl porphyrins, which rely on a phenomenon called reverse saturable absorption. rsc.org This occurs when the excited-state absorption cross-section is larger than that of the ground state. Real-time and quadratic-response TD-DFT methods have been used to calculate these excited-state absorption (ESA) spectra, successfully reproducing the key features responsible for optical limiting. rsc.org These calculations show that hybrid functionals are effective in modeling the photophysical processes involved. rsc.org

Energy transfer dynamics are another critical area explored through modeling. The interaction between T3PP and InP/ZnS colloidal quantum dots (QDs) has been shown to result in Förster resonance energy transfer (FRET). researchgate.netresearchgate.net Upon adsorption of the T3PP molecule onto the QD surface, the QD's photoluminescence is quenched while the porphyrin's fluorescence is enhanced. researchgate.net Modeling of this system helps to understand the kinetics of the adsorption process and the efficiency of the energy transfer from the QD (donor) to the porphyrin (acceptor). researchgate.netresearchgate.net

In more complex systems, such as porphyrin-ruthenium hybrids, photophysical studies reveal intricate pathways for energy deactivation. nih.gov Depending on the temperature, these hybrid molecules can exhibit porphyrin fluorescence, porphyrin phosphorescence, and ruthenium-based phosphorescence. nih.gov Computational modeling of related copper porphyrins highlights the crucial role of ligand-to-metal charge-transfer states in directing the excited-state decay, determining whether the system proceeds through intersystem crossing to a triplet state or undergoes coordinative expansion. mdpi.com These theoretical insights are essential for designing new porphyrin-based systems for applications in light harvesting and photocatalysis, where the efficiency of energy and electron transfer is paramount. academie-sciences.fr

Table 3: Computational Modeling of Photophysical Properties of Tetrapyridyl Porphyrins
PhenomenonComputational MethodKey InsightReference
Excited-State AbsorptionRT-TDDFT & QR-TDDFTSuccessfully reproduces the reverse saturable absorption feature crucial for optical limiting applications. rsc.org
Energy Transfer to Quantum DotsFluorescence Spectroscopy & DFTAdsorption of T3PP on InP/ZnS QDs leads to efficient Förster resonance energy transfer (FRET) from the QD to the porphyrin. researchgate.netresearchgate.net
Excited-State Deactivation PathwaysTD-DFTLigand-to-metal charge-transfer states are pivotal in determining the decay route (e.g., triplet formation) in metalloporphyrins. mdpi.com
PhotocatalysisSpectroscopy & ElectrochemistryAttachment of Ru(II) complexes to tetra(4-pyridyl)porphyrin creates supramolecular structures with a lower emission quantum yield, indicating altered photophysical pathways relevant to photocatalysis. researchgate.net

Applications in Advanced Research Fields

Catalysis and Electrocatalysis Research

The catalytic and electrocatalytic applications of tetra(3-pyridyl)porphyrin and its metal complexes are a significant area of study. These applications often draw inspiration from biological systems, where porphyrin-containing enzymes play crucial roles.

Metalloporphyrins, including those derived from this compound, are widely investigated as catalysts for various organic reactions. ajchem-a.commdpi.com These synthetic catalysts often mimic the function of natural enzymes like cytochrome P-450, which are involved in highly selective monooxygenation reactions. mdpi.com

Iron porphyrins, for instance, are effective catalysts for the epoxidation of olefins using various oxidants. mdpi.com The catalytic activity of these complexes is a subject of intense research, with efforts focused on creating new synthetic routes to enhance their performance. mdpi.com One study detailed the preparation of iron(III) meso-tetra(3-pyridyl)porphyrin, which was then encapsulated in NaY Zeolite to create a heterogeneous catalyst. scielo.org.mx This "ship-in-a-bottle" catalyst demonstrated enhanced efficiency in the epoxidation of cyclohexene (B86901) compared to its homogeneous counterpart. scielo.org.mx

The choice of metal in the porphyrin complex is crucial. For example, manganese(III) porphyrins have been used as catalysts for hydrocarbon oxygenation. mdpi.com Supramolecular capsules formed by the coordination of metalloporphyrins with tris(3-pyridyl) ligands have shown potential in creating well-defined catalytic cavities for reactions in confined environments. rsc.org The size and shape of these capsules can be modulated by changing the bridgehead atom of the ligands, which in turn affects the rate and selectivity of catalytic oxidations. rsc.org

Table 1: Catalytic Applications of this compound Metal Complexes

CatalystReaction TypeSubstrateKey Findings
Iron(III) this compound@NaY ZeoliteEpoxidationCyclohexeneHeterogeneous catalyst showed higher efficiency and reusability compared to the homogeneous form. scielo.org.mx
Manganese(III) porphyrinsHydrocarbon OxygenationVarious hydrocarbonsEffective catalysts for the functionalization of C-H bonds. mdpi.com
Zinc(II) and Magnesium(II) tetraphenylporphyrin (B126558) with tris(3-pyridyl)phosphineOxidative Cleavage and OxidationOrganic diols, α-hydroxyketonesSupramolecular capsules create a confined environment, influencing reaction rate and selectivity. rsc.org
Iron(III), Manganese(III), and Cobalt(III) tetra-pyridylporphyrinsPolymerizationAniline (B41778)Catalyzed the polymerization of aniline in aqueous solutions using hydrogen peroxide. ajchem-a.com

Porphyrin-based frameworks are extensively used in biomimetic catalysis to mimic the function of natural enzymes. researchgate.net Metalloporphyrins, with a structure similar to the active site of enzymes like heme, are particularly effective in this regard. ajchem-a.com These synthetic mimics offer advantages such as higher stability under non-physiological conditions compared to their natural counterparts. ajchem-a.com

For example, water-soluble metalloporphyrins can mimic the reactions of enzymes like horseradish peroxidase. ajchem-a.com Iron porphyrins are particularly attractive for designing catalytically active metal-organic frameworks (MOFs) that can induce biomimetic catalysis. mdpi.com These frameworks can act as peroxidase mimics, demonstrating superior catalytic activity in some cases compared to the natural enzyme's active component. mdpi.com

The development of supramolecular enzyme mimics, or "synzymes," represents a significant advancement in this field. acs.org These systems use host-guest interactions to improve reaction efficiency and selectivity, featuring cavities that accommodate substrates and stabilize transition states, similar to natural enzymes. acs.org

Porphyrin-based materials are promising photocatalysts for converting solar energy into chemical fuels, such as through the reduction of carbon dioxide (CO2) and the production of hydrogen from water. rsc.orgcambridge.org The unique properties of porphyrins, including their strong light absorption and versatile molecular structure, make them ideal for constructing artificial photosynthetic systems. rsc.orgcambridge.org

In the context of CO2 reduction, porphyrin-based metal-organic frameworks (MOFs) have gained significant attention due to their high CO2 adsorption capacities and excellent optoelectronic properties. kaust.edu.sa These MOFs can be designed to have specific active sites for CO2 reduction by carefully selecting the metal nodes and organic linkers. kaust.edu.sa

For hydrogen production, porphyrin-based photocatalysts can be engineered to enhance charge separation and restrain the recombination of charge carriers, which are crucial steps in the water-splitting process. cambridge.org Self-assembled porphyrin nanostructures, such as nanotubes, have been used as light-harvesting components in devices that photocatalytically generate hydrogen from water. google.com For instance, nanotubes created from Sn this compound have been shown to be effective in this process. google.com

Biomimetic Catalysis and Enzyme Mimicry Utilizing Porphyrin Frameworks

Photodynamic Therapy (PDT) Investigations

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.govresearchgate.net Porphyrins and their derivatives are among the most studied photosensitizers due to their favorable photophysical properties. researchgate.nettandfonline.com

This compound and its derivatives have been investigated as photosensitizers for PDT. uzh.ch The development of new photosensitizers aims to improve their efficiency, selectivity for tumor tissue, and solubility. uzh.ch

One approach involves the synthesis of tetraplatinated porphyrin-based photosensitizers derived from this compound. uzh.ch These compounds have shown to be potent singlet oxygen generators and exhibit significant phototoxicity against cancer cells, including in multicellular tumor spheroids. uzh.ch The introduction of platinum-based groups and other metal ions like gallium(III), zinc(II), and indium(III) into the porphyrin framework has been explored to enhance water solubility and tumor-targeting properties. frontiersin.org For example, a gallium(III) complex of a platinated porphyrin demonstrated excellent tumor accumulation and almost completely inhibited tumor growth in an in vivo PDT model. frontiersin.org

Encapsulation of photosensitizers into nanoparticles is another strategy to improve their delivery and uptake by tumor cells. acs.org For instance, meso-tetra(N-methyl-4-pyridyl)porphine tetra tosylate, a related porphyrin, was encapsulated in chitosan/alginate nanoparticles, which enhanced its intracellular accumulation and cytotoxic potency. acs.org Further functionalization of these nanoparticles with antibodies targeting receptors on cancer cells can lead to even greater therapeutic effectiveness. acs.org

Table 2: Phototoxicity of this compound-Based Photosensitizers

PhotosensitizerCell LineKey Findings
tPt-Zn3PyPHeLaDisplayed the highest phototoxic index (PI) reported for any porphyrin, with a value of 6030. uzh.ch
Tetra-transplatinated speciesHeLaShowed higher cytotoxicities upon irradiation compared to tetra-cisplatinated analogues. uzh.ch
Ga-4cisPtTPyPColon and sarcoma cell linesExhibited high singlet oxygen quantum yield and remarkable photocytotoxicity. frontiersin.org
Cationic porphyrin 3MCF-7 breast cancer cellsEfficiently killed cancer cells under red light irradiation. researchgate.net

The therapeutic effect of PDT relies on the generation of ROS, primarily singlet oxygen (¹O₂) and other species like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). tandfonline.comrsc.org These ROS are generated through two main mechanisms: Type I and Type II photochemical reactions. rsc.orgnih.gov

Type II Mechanism: The photosensitizer in its excited triplet state transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen. tandfonline.comrsc.org This is the predominant mechanism for many porphyrin-based photosensitizers. tandfonline.com

Type I Mechanism: The excited photosensitizer reacts directly with cellular components through electron or hydrogen transfer, producing free radicals that can then react with oxygen to form other ROS. rsc.org

This compound-based photosensitizers have been shown to be potent generators of singlet oxygen via the Type II mechanism, with high quantum yields. uzh.ch Some of these compounds have also been tested for their ability to generate hydroxyl radicals through the Type I mechanism. uzh.ch

The ROS generated during PDT can damage various cellular components, including lipids, proteins, and nucleic acids, leading to cell death through mechanisms such as apoptosis, necrosis, and autophagy. nih.govresearchgate.net The specific mode of cell death can depend on the photosensitizer, its subcellular localization, and the light dose used. nih.govresearchgate.net For example, studies with a cationic porphyrin derived from this compound showed that it induced cell death in breast cancer cells through autophagic flux and necrosis. researchgate.net

The interaction of photosensitizers with DNA is also a crucial aspect of their mechanism of action. worldscientific.com Cationic porphyrins, in particular, have a strong affinity for DNA and can cause damage through oxidative attack, leading to strand scission. nih.govworldscientific.com

Design of Long-Wavelength Absorbing Photosensitizers (e.g., Bacteriochlorins) for Enhanced Tissue Penetration

Chemical and Biosensing Applications

This compound and its derivatives are utilized in the fabrication of chemical sensors for the detection of environmental pollutants. chemimpex.com These porphyrin-based sensors can exhibit high sensitivity and specificity towards various analytes. chemimpex.com The sensing mechanism often relies on the changes in the optical or electrochemical properties of the porphyrin upon interaction with the target molecule. mdpi.comnih.gov For instance, thin films of porphyrins can be used to detect volatile organic compounds (VOCs). mdpi.com The introduction of bulky functional groups at the periphery of the porphyrin macrocycle can diminish aggregation and create specific binding sites, leading to improved sensor characteristics. mdpi.com

Porphyrin-based sensor arrays, sometimes referred to as "electronic noses," have been developed for the detection of a range of vapors, including ammonia (B1221849) and trinitrotoluene (TNT). acs.org In one study, an array was constructed using carbon black dispersed with various porphyrin complexes. acs.org While specific data on this compound for a wide range of environmental pollutants is an active area of research, the inherent properties of the porphyrin core make it a versatile platform for sensor development. chemimpex.commdpi.com

The electrochemical properties of metalloporphyrins are leveraged in the design of biosensors for biologically significant molecules like hydrogen peroxide (H₂O₂) and neurotransmitters. nih.govtdx.cat These sensors often employ porphyrins as catalysts that facilitate the electrochemical oxidation or reduction of the target analyte. tsijournals.com For example, glassy carbon electrodes modified with manganese porphyrin/gold nanoparticle films have shown potential as electrochemical sensors for the determination of hydrogen peroxide. tsijournals.com

In the context of neurotransmitter detection, porphyrin-modified electrodes can exhibit catalytic activity towards the oxidation of molecules like dopamine. nih.govtsijournals.com This allows for more sensitive and selective detection, which is crucial for monitoring neurochemical processes in real-time. nih.gov While direct applications of this compound in this area are still emerging, the fundamental principles established with other porphyrin derivatives pave the way for its use. For instance, iron (III) tetra-(N-methyl-4-pyridyl)-porphyrin has been used in an amperometric sensor for the detection of nitrite (B80452), achieving a linear response over a wide concentration range. tsijournals.com

Sensor TypeAnalytePorphyrin DerivativeKey Finding
AmperometricNitriteIron (III) tetra-(N-methyl-4-pyridyl)-porphyrinSignificant catalytic activity and stability for nitrite oxidation. tsijournals.com
ElectrochemicalHydrogen PeroxideManganese porphyrin/gold nanoparticle filmGreat potential for H₂O₂ determination. tsijournals.com
ChemiresistorHydrogen PeroxideOxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)Ultra-high sensitivity spectrophotometric reagent for H₂O₂. tdx.cat

Table 3: Examples of electrochemical biosensors based on porphyrin derivatives for the detection of various biological and chemical species.

Porphyrin derivatives are effective as optical pH indicators due to the sensitivity of their absorption spectra to changes in pH. The protonation and deprotonation of the nitrogen atoms in the porphyrin core or on peripheral substituents can cause significant shifts in the Soret and Q-bands. ingentaconnect.com An optical pH sensor was fabricated by immobilizing 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (TPyP), an isomer of this compound, on a polystyrene cuvette. ingentaconnect.com This sensor's characteristic Soret (~460 nm) and Q-bands (~680 nm) changed in intensity with variations in the pH of the surrounding solution over a range of 1.0 to 12.5. ingentaconnect.com

The TPyP-based sensor began to respond at a pH below 6, with particularly high sensitivity observed in the pH range below 3. ingentaconnect.com The immobilization of the porphyrin contributed to the stability of the sensor, especially at a highly acidic pH of 1. ingentaconnect.com While this specific study used the 4-pyridyl isomer, the fundamental principle of pH-dependent spectral changes is applicable to this compound as well, highlighting its potential for the development of robust optical pH sensors for aqueous environments. tsijournals.comingentaconnect.com

The unique structural and photophysical properties of porphyrins make them valuable as molecular probes for studying interactions with biomacromolecules like DNA and proteins. mdpi.com Cationic porphyrins, in particular, have a high affinity for the anionic phosphate (B84403) backbone of DNA, with binding constants in the range of 10⁵ to 10⁷ M⁻¹. nih.gov The interaction of porphyrins with DNA can occur through several modes, including intercalation between base pairs, binding in the major or minor grooves, and external stacking along the DNA helix. mdpi.com

These binding events can be monitored by various spectroscopic techniques, such as circular dichroism (CD) and UV-visible absorption spectroscopy. nih.govmdpi.com For instance, the interaction of meso-tetra(4-N-methylpyridyl)porphine (TMPyP4), a quaternized derivative of tetrapyridyl porphyrin, with the G-quadruplex structure in the c-MYC promoter has been extensively studied. nih.gov Such studies provide insights into the structure and stability of DNA and can aid in the design of molecules that target specific DNA sequences or structures. While research has often focused on the 4-pyridyl isomer, tetra(3-pyridyl)porphine is also recognized for its utility in G-quadruplex binding and supramolecular chemistry, indicating its potential as a probe in molecular biology. frontierspecialtychemicals.com

Optical pH Sensing Utilizing Porphyrin Derivatives in Aqueous Media

Solar Energy Conversion Research

This compound and its derivatives are subjects of intensive research in solar energy conversion, owing to their exceptional light-harvesting capabilities that mimic natural photosynthetic systems. rsc.org Their highly conjugated π-electron system allows for strong absorption of light across the visible spectrum, a crucial characteristic for applications in solar cells and artificial photosynthesis. researchgate.net

In the field of dye-sensitized solar cells (DSSCs), porphyrins are considered highly promising sensitizers due to their structural similarity to chlorophyll (B73375) and their ability to efficiently absorb solar radiation. frontiersin.org The pyridyl groups in this compound can serve as effective anchoring units to the surface of semiconductor electrodes like titanium dioxide (TiO₂), facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. researchgate.net

Research has demonstrated that porphyrin dyes featuring pyridyl groups can achieve notable solar-to-electricity conversion efficiencies. For instance, DSSCs based on porphyrin dyes with a pyridyl group have reported efficiencies of up to 3.96%. mdpi.com Specifically, porphyrins with four pyridyl groups have achieved similar efficiencies of around 3.9%. mdpi.com The performance of these DSSCs is influenced by factors such as the thickness of the TiO₂ film, with optimized thicknesses leading to higher power conversion efficiencies (PCE). researchgate.net For example, increasing the TiO₂ film thickness from 6 to 12 µm has been shown to improve the PCE of a porphyrin-sensitized cell from 2.22% to 3.90%. researchgate.net While porphyrin-based DSSCs have reached efficiencies as high as 13% with molecular engineering, the fundamental design incorporating pyridyl linkers remains a significant area of investigation. researchgate.netnih.gov

Table 1: Photovoltaic Performance of Representative Porphyrin-Based Dye-Sensitized Solar Cells

Porphyrin Sensitizer Open-Circuit Voltage (Voc) [V] Short-Circuit Current Density (Jsc) [mA/cm²] Fill Factor (ff) Power Conversion Efficiency (η) [%] Source(s)
Porphyrin with Pyridyl Group - - - 3.96 mdpi.com
Porphyrin with Four Pyridyl Groups - - - 3.90 researchgate.net
Optimized β-functionalised Porphyrin 0.680 ± 0.030 14.0 ± 0.20 0.74 7.1 acs.orgacs.org
Donor-Acceptor Porphyrin (YD2-o-C8) - - - 12.3 frontiersin.org

This compound and its analogues are also integrated into the active layer of organic photovoltaic (OPV) devices to improve their light-harvesting and energy conversion capabilities. pdx.edu In these devices, porphyrins can function as either electron donor or acceptor materials within a bulk heterojunction structure. pdx.eduresearchgate.net The fundamental processes involve the generation of excitons upon light absorption, diffusion of these excitons to a donor-acceptor interface, and subsequent charge separation and transport to the electrodes. pdx.edu

One study explored the use of a metal-free porphyrin, 5,10-diphenyl-15,20-bis(3-pyridyl)porphyrin, as an electron acceptor in combination with a donor porphyrin. pdx.edu This blend resulted in a solar cell with a monochromatic energy conversion efficiency of 1.5% at 445 nm. pdx.edu Notably, the photocurrent in the blended device was enhanced compared to devices using either porphyrin alone, a phenomenon attributed to the formation of a heterodimer complex where the pyridyl substituent of the acceptor binds to the central metal atom of the donor. pdx.edu Further research has investigated the incorporation of metal-organic framework nanosheets (MONs) synthesized with tetrapyridyl-porphyrin (TPyP) into P3HT:PCBM-based OPV devices. researchgate.net The inclusion of these nanosheets can influence the device performance by affecting light absorption, energy level alignment, and the morphology of the active layer. researchgate.net

The structural and functional parallels between porphyrins and natural chlorophylls (B1240455) make them ideal candidates for building biomimetic light-harvesting systems and mimicking artificial photosynthesis. rsc.orgresearchgate.net These systems aim to replicate the efficient capture and transfer of solar energy seen in nature. rsc.org this compound has been shown to interact effectively with CdSe/ZnS quantum dots, with coordination through its pyridyl groups, creating hybrid light-harvesting platforms. researchgate.net

In the realm of artificial photosynthesis, which seeks to convert solar energy into chemical fuels, tetra(pyridyl)porphyrins are used as molecular catalysts. kyushu-u.ac.jpmdpi.com For example, tin(IV)-tetrapyridylporphyrin (SnTPyP) and aluminum(III)-tetrapyridylporphyrin (AlTPyP) have been immobilized on semiconductor nanoparticles like SnO₂ to create photoanodes for water oxidation. kyushu-u.ac.jpnih.gov These systems can drive the two-electron oxidation of water to produce hydrogen peroxide, storing solar energy in chemical bonds. kyushu-u.ac.jpmdpi.com Furthermore, porphyrins, including those with pyridyl groups, are used as building blocks for metal-organic frameworks (MOFs). rsc.orgmdpi.com These MOFs create highly ordered, crystalline structures where the porphyrin units are densely packed, enhancing their collective light-harvesting capacity and facilitating efficient energy transfer over long distances, mimicking the antenna complexes in natural photosynthesis. rsc.orgacs.org

Integration into Organic Photovoltaic Devices for Enhanced Light Harvesting and Energy Conversion

Biomedical Imaging Modalities and Drug Delivery Systems

The unique photophysical and chemical properties of this compound have led to its exploration in advanced biomedical applications, particularly in diagnostic imaging and targeted therapy.

Paramagnetic metal complexes of porphyrins are being developed as alternatives to conventional gadolinium (Gd)-based contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netresearchgate.net Manganese(III) porphyrins, in particular, are attractive due to the favorable redox properties of the manganese ion and the tendency of the porphyrin ligand to accumulate in tumor tissues. researchgate.net

Researchers have synthesized water-soluble Gd(III) complexes of porphyrins bearing 3-pyridyl substituents to create bifunctional agents for both MRI and photodynamic therapy. nih.govresearchgate.net The relaxivity of a contrast agent, which measures its ability to enhance the relaxation rate of water protons and thus improve image contrast, is a key performance metric. nih.gov A Gd(III) complex of a porphyrin functionalized with N-substituted 3-pyridyl groups (Gd-1) was found to be stable in aqueous solution and exhibited a high longitudinal water proton relaxivity (r₁). nih.govresearchgate.net This high relaxivity is attributed to the slow rotational motion of the molecule, which is a result of aggregation in the aqueous environment. nih.govresearchgate.net

Table 2: Relaxivity Data for a Gd(III)-Tetra(3-pyridyl)porphyrin Derivative

Compound Magnetic Field (MHz) Temperature (°C) Longitudinal Relaxivity (r₁) [mM⁻¹s⁻¹] Source(s)
Gd-1 60 25 21.2 nih.govresearchgate.net

This compound is a valuable component in the fabrication of nanoparticles for photoacoustic imaging (PAI) and photothermal therapy (PTT). rsc.orgnih.gov PTT is a therapeutic strategy that uses agents to convert light energy into heat to thermally ablate cancer cells. rsc.org PAI is a hybrid imaging modality that combines optical excitation with ultrasonic detection to provide high-resolution images of tissue. nih.govmdpi.com

Nanoparticles incorporating porphyrins are effective for these applications because their dense packing can enhance light absorption and the efficient conversion of this energy into heat. nih.gov For instance, two-dimensional nanosheets have been created by mixing meso-tetra(pyridyl)porphyrin (TPyP) with tetrachloroaurate, resulting in a material with excellent photothermal properties. rsc.org When irradiated with near-infrared (NIR) light, these nanoparticles generate localized heat, leading to the destruction of surrounding tumor cells. rsc.org The same photothermal effect that generates heat for therapy also produces a detectable photoacoustic signal. nih.govnih.gov This allows for the use of porphyrin-based nanoparticles as "theranostic" agents, where PAI can be used to visualize the accumulation of the nanoparticles in a tumor and guide the subsequent application of PTT for treatment. mdpi.comnih.govresearchgate.net

Nanoparticle-Based Drug Delivery Approaches for Improved Biodistribution

The biodistribution of therapeutic agents is a critical factor influencing their efficacy and potential toxicity. For porphyrin-based compounds like this compound, achieving preferential accumulation at the target site while minimizing exposure to healthy tissues is a primary goal. Nanoparticle-based drug delivery systems offer a promising strategy to address the biodistribution limitations of free drugs. acs.org By encapsulating or otherwise associating the therapeutic agent with a nanoparticle carrier, it is possible to alter its pharmacokinetic profile, enhance its solubility, and facilitate targeted delivery. tandfonline.comnih.gov

Research into nanoparticle-mediated delivery for porphyrins has explored various materials, including polymers, lipids, and inorganic nanoparticles. tandfonline.comnih.gov These formulations aim to leverage both passive and active targeting mechanisms. Passive targeting relies on the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles of a certain size accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov Active targeting involves functionalizing the nanoparticle surface with ligands, such as antibodies or peptides, that bind to specific receptors overexpressed on target cells. acs.org

While the concept of improving the biodistribution of porphyrins through nanoparticle encapsulation is well-established, specific research detailing the biodistribution of this compound formulated in nanoparticles is not extensively available in the reviewed literature. Studies on related compounds, such as meso-tetra(N-methyl-4-pyridyl)porphine (TMP), have shown that encapsulation in nanoparticles, like those made from chitosan/alginate, can enhance cellular uptake compared to the free drug. acs.org This increased internalization suggests the potential for improved localization at the cellular level, a key aspect of biodistribution.

Furthermore, studies on a derivative, meso-tetra(3-pyridyl) bacteriochlorin, have demonstrated its rapid accumulation in tumor tissue and subsequent clearance from most healthy tissues within 24 hours when administered intravenously in animal models. mdpi.com While this provides insight into the behavior of a structurally similar molecule, it does not directly represent the biodistribution of nanoparticle-formulated this compound.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Tetra(3-pyridyl)porphyrin Derivatives

The inherent versatility of the T3PyP scaffold is a key driver for the rational design of new derivatives with tailored properties. By strategically modifying the porphyrin core and its peripheral pyridyl groups, researchers can fine-tune the electronic, photophysical, and binding characteristics of the molecule.

One promising approach involves the synthesis of A3B-type meso-arylporphyrins, where one of the four pyridyl groups is replaced by a different functional group. bohrium.com This asymmetry allows for the introduction of specific functionalities, such as chelating ligands for metal ions like Gadolinium(III) and Iron(III), which are relevant for applications in medical imaging and therapy. bohrium.com Another strategy focuses on creating tetracationic porphyrin derivatives to enhance their water solubility and interaction with biological targets like G-quadruplex DNA, which is implicated in cancer. mdpi.com

The synthesis of these next-generation derivatives often involves multi-step procedures, starting from the condensation of pyrrole (B145914) with appropriate aldehydes. mdpi.com Subsequent modifications can include quaternization of the pyridyl nitrogen atoms or the introduction of long alkyl chains to create amphiphilic molecules with improved solubility and cellular uptake. tandfonline.com

Exploration of Novel Supramolecular Assembly Modes and Hybrid Systems

The pyridyl groups of T3PyP are excellent ligands for metal ions and can also participate in hydrogen bonding, making this porphyrin an ideal building block for constructing complex supramolecular architectures. acs.org Researchers are exploring various strategies to control the self-assembly of T3PyP into well-defined one-, two-, and three-dimensional structures.

Coordination-driven self-assembly has been a particularly fruitful area of investigation. By reacting T3PyP with different metal salts, scientists have created a diverse range of coordination polymers with unique topologies. acs.orgacs.org For instance, reactions with cobalt ions can lead to the formation of two-dimensional polymeric arrays, while cadmium ions can template the formation of three-dimensional frameworks. acs.org The conformational flexibility of the pyridyl groups plays a crucial role in determining the final architecture of these assemblies. acs.org

Furthermore, the integration of T3PyP with other molecular components is leading to the development of novel hybrid systems. For example, T3PyP can be co-assembled with other porphyrins or organic molecules through non-covalent interactions to form functional materials. d-nb.info These supramolecular systems exhibit emergent properties that are not present in the individual components, opening up new possibilities for applications in catalysis, sensing, and electronics.

Advanced Applications in Molecular Devices, Nanotechnology, and Precision Medicine

The unique photophysical and electrochemical properties of T3PyP and its derivatives make them highly attractive for a range of advanced applications.

Molecular Devices: The ability of porphyrins to absorb light and participate in energy and electron transfer processes is being harnessed to create molecular-scale electronic and photonic devices. mdpi.com T3PyP-based systems are being investigated as components of molecular wires, switches, and sensors. aip.org The self-assembly of T3PyP on surfaces like silver can create highly ordered two-dimensional arrays, which is a crucial step towards the fabrication of functional nanostructured materials. aip.org

Nanotechnology: In the realm of nanotechnology, T3PyP is being used to construct well-defined nanostructures such as nanotubes. frontiersin.org These porphyrin nanotubes can exhibit photoconductivity, making them promising materials for light-harvesting applications. frontiersin.org Furthermore, T3PyP can be adsorbed onto the surface of semiconductor quantum dots, creating hybrid nanoassemblies that exhibit efficient energy transfer, a key process for developing new types of light-emitting devices and sensors. researchgate.net

Precision Medicine: T3PyP and its derivatives are showing significant promise in the field of precision medicine, particularly in photodynamic therapy (PDT) for cancer. chemimpex.com In PDT, a photosensitizer like a porphyrin derivative is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength generates reactive oxygen species that kill the cancer cells. tandfonline.com Researchers are designing T3PyP derivatives with enhanced tumor targeting and phototoxicity. tandfonline.com Moreover, the ability to chelate paramagnetic metal ions opens the door to developing "theranostic" agents that combine both diagnostic (e.g., MRI) and therapeutic (e.g., PDT) capabilities in a single molecule. bohrium.com

Interdisciplinary Research Integrating this compound with Other Advanced Materials

The future of T3PyP research lies in its integration with other advanced materials to create synergistic systems with enhanced functionalities. This interdisciplinary approach is expected to unlock new scientific frontiers and technological innovations.

One area of active research is the development of metal-organic frameworks (MOFs) using T3PyP as an organic linker. unl.edu These porous materials have potential applications in gas storage, separation, and catalysis. The predictable coordination chemistry of the pyridyl groups allows for the rational design of MOFs with specific topologies and properties. unl.edu

Another exciting direction is the combination of T3PyP with nanomaterials such as carbon nanotubes, graphene, and gold nanoparticles. These hybrid materials can exhibit enhanced catalytic activity, improved charge transport properties, and novel sensing capabilities. The interaction between the porphyrin and the nanomaterial can lead to unique electronic and photophysical phenomena that can be exploited for various applications.

The ongoing research into this compound and its derivatives is a testament to the power of molecular design and supramolecular chemistry. As scientists continue to unravel the complexities of this versatile molecule, we can anticipate the emergence of a new generation of advanced materials and technologies that will have a profound impact on various fields, from electronics and energy to medicine and beyond.

Q & A

Q. What are the optimal synthetic routes for Tetra(3-pyridyl)porphyrin, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Adler-Longo methods, involving condensation of pyrrole with 3-pyridinecarboxaldehyde under reflux in propionic acid. Reaction conditions such as temperature (120–140°C), solvent polarity, and catalyst choice significantly impact yield and purity. For example, using nitrobenzene as a solvent can enhance cyclization efficiency but requires rigorous inert gas purging to prevent oxidation byproducts . Post-synthesis purification via column chromatography (silica gel, CHCl₃/MeOH eluent) is critical to isolate the porphyrin core from oligomeric byproducts. Proton NMR (e.g., δH 8.66 ppm for pyridyl protons) and UV-Vis spectroscopy (Soret band at ~416 nm) confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

Key techniques include:

  • UV-Vis Spectroscopy : Monitors the Soret (~416 nm) and Q-bands (513, 581, 653 nm) to confirm porphyrin π-π* transitions and metal coordination shifts (e.g., redshift upon Zn insertion) .
  • ¹H NMR : Resolves pyridyl proton environments (e.g., δH 8.66 ppm for 5-H-Py in DMSO-d₆) and NH signals (δH −3.12 ppm) .
  • Fluorescence Spectroscopy : Quantifies singlet oxygen generation (ΦΔ ≈ 0.6–0.8) for photodynamic therapy applications .
  • X-ray Crystallography : Resolves supramolecular packing (e.g., J-aggregates via π-π stacking) .

Advanced Research Questions

Q. How can researchers control the aggregation behavior of this compound in organic solvents, and what role do counteranions play?

Aggregation is highly dependent on solvent polarity and acid additives. In dichloromethane, protonation of pyridyl groups with HX acids (e.g., HCl, CF₃SO₃H) triggers J-aggregation via H-bonding and electrostatic interactions. Bulky counteranions like TFPB⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) inhibit aggregation by steric hindrance, favoring monomeric tetraprotonated species. Resonance light scattering (RLS) and UV-Vis hypochromism (Soret band reduction ≥50%) quantify aggregation extent .

Q. What methodologies resolve contradictions in spectral data when this compound forms J-aggregates versus monomeric species?

Contradictions arise from overlapping spectral features (e.g., Soret band broadening). Strategies include:

  • Time-Resolved Spectroscopy : Distinguishes monomeric (τ ≈ 10 ns) and aggregated (τ < 2 ns) fluorescence lifetimes .
  • Variable-Temperature NMR : Observes line broadening in aggregated states due to restricted mobility .
  • Atomic Force Microscopy (AFM) : Correlates nanostructure morphology (e.g., nanotubes vs. amorphous clusters) with spectral trends .

Q. How does axial coordination of metal ions influence the supramolecular organization of this compound derivatives?

Axial ligands (e.g., Sn(OH)₂, Ru(arene)) dictate hierarchical assembly. For example, dihydroxy Sn(IV) derivatives form helical arrays via O–H···N H-bonding with water bridges, while Ru(arene) complexes self-assemble into phototoxic nanoclusters in melanoma cells. Powder XRD and TEM reveal metal-dependent lattice parameters (e.g., Ru complexes yield 2D nanosheets with d-spacing ≈ 1.2 nm) .

Q. What experimental approaches validate the dual chemotherapeutic and photosensitizing functions of this compound derivatives in cancer therapy?

  • In Vitro Cytotoxicity Assays : Measure IC₅₀ values (e.g., tetranuclear Ru complexes: IC₅₀ < 20 μM in Me300 melanoma cells) .
  • Phototoxicity Screening : Expose cells to 652 nm laser light; LD₅₀ values correlate with porphyrin localization (cytoplasmic vs. nuclear) .
  • Fluorescence Microscopy : Tracks intracellular distribution (e.g., [Ru₄(arene)₄(tetra-3-pp)Cl₈] homogenously disperses in cytoplasm) .

Q. What vapor-phase synthesis techniques enable the formation of single-crystal porphyrin nanotubes?

Vaporization-condensation-recrystallization (VCR) processes produce single-crystalline nanotubes. Sublimation of this compound at 250°C under reduced pressure (10⁻³ Torr) followed by recrystallization on SiO₂ substrates yields rectangular nanotubes (length ≈ 10 µm, width ≈ 500 nm). SAED and XRD confirm H-bonding and π-π stacking as driving forces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.